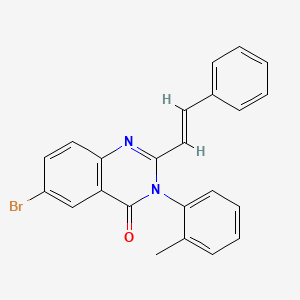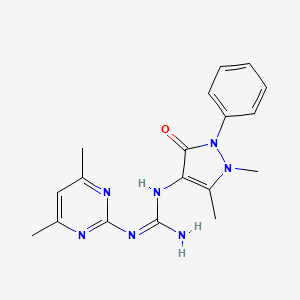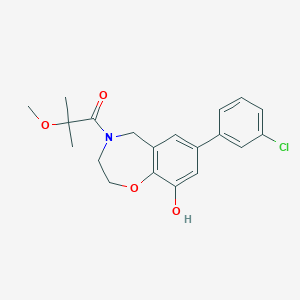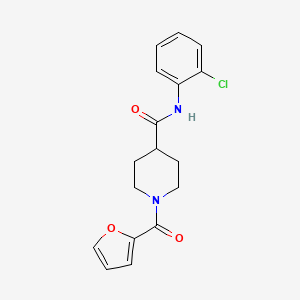
6-bromo-3-(2-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-(2-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-bromo-3-(2-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone involves the inhibition of various enzymes and signaling pathways in cancer cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to cell death. Additionally, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 6-bromo-3-(2-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been shown to have other biochemical and physiological effects. It has been shown to have anti-angiogenic properties, inhibiting the formation of new blood vessels in tumors. It has also been shown to have anti-metastatic properties, inhibiting the spread of cancer cells to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-bromo-3-(2-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising results in inhibiting the growth of cancer cells and has potential therapeutic applications in various diseases. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 6-bromo-3-(2-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone. One direction is to further investigate its potential therapeutic applications in various diseases, particularly in cancer treatment. Another direction is to explore its mechanism of action in more detail to better understand how it inhibits cancer cell growth. Additionally, further studies are needed to fully understand its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 6-bromo-3-(2-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone involves a multi-step process that begins with the reaction of 2-phenylacetaldehyde with 2-methylbenzylamine to form 2-methyl-3-phenyl-2-propen-1-amine. This intermediate compound is then reacted with 2-bromoacetophenone to form the final product.
Applications De Recherche Scientifique
6-bromo-3-(2-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various diseases. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast, lung, and colon cancers. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for treating inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
6-bromo-3-(2-methylphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O/c1-16-7-5-6-10-21(16)26-22(14-11-17-8-3-2-4-9-17)25-20-13-12-18(24)15-19(20)23(26)27/h2-15H,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRFWSJDFVQNQL-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Br)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Br)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,8aR*)-6-(3-furoyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5375961.png)
![1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane](/img/structure/B5375963.png)

![N~1~-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5375972.png)

![N,1,6-trimethyl-N-[(1-methyl-2-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5375996.png)
![(4S)-N-ethyl-4-(4-{[(methoxycarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5376002.png)
![4-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5376020.png)
![2-[4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-1-yl]ethanol](/img/structure/B5376029.png)
![8-(2,4-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5376033.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide hydrochloride](/img/structure/B5376047.png)


![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5376058.png)